Product packaging for 1,2-Oxaphosphole(Cat. No.:CAS No. 288-20-0)

1,2-Oxaphosphole

Cat. No.: B14755942
CAS No.: 288-20-0
M. Wt: 86.03 g/mol
InChI Key: IYGMJRCUQOOENU-UHFFFAOYSA-N
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Description

1,2-Oxaphosphole is a versatile phosphorus-oxygen heterocycle that serves as a key synthetic intermediate in advanced chemical research. This compound is part of an almost unexplored class of heterocycles that has gained significant interest for the development of novel organic electronic materials and complex chemical libraries due to its unique electronic properties and reactivity . Researchers utilize 1,2-oxaphospholes as fundamental building blocks in diversity-oriented synthesis, enabling access to a wide range of functionalized structures through reactions such as palladium-catalyzed cross-couplings and additions . The low aromaticity of the phosphole ring, compared to other heterocycles like pyrrole, allows for fine-tuning of optical and electronic properties through chemical modification at the phosphorus center, making it a valuable target for applications in organic light-emitting diodes (OLEDs) and organic solar cells . Synthetic routes often involve the reaction of phosphinophosphonates with ethynyl ketones, leading to highly substituted derivatives suitable for further functionalization and study . This product is strictly labeled For Research Use Only. It is intended solely for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3OP B14755942 1,2-Oxaphosphole CAS No. 288-20-0

Properties

CAS No.

288-20-0

Molecular Formula

C3H3OP

Molecular Weight

86.03 g/mol

IUPAC Name

oxaphosphole

InChI

InChI=1S/C3H3OP/c1-2-4-5-3-1/h1-3H

InChI Key

IYGMJRCUQOOENU-UHFFFAOYSA-N

Canonical SMILES

C1=COP=C1

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions of 1,2-Oxaphospholenes

Reactivity studies on 4,5-dibromo-3,5-di-tert-butyl-2-phenyl-1,2-oxaphosphol-3-ene 2-oxide reveal low reactivity of tertiary allylic bromides due to steric hindrance . This suggests:

  • Bromide substitution : Steric bulk at the allylic position suppresses nucleophilic attack.

  • Crystallographic evidence : Structural analysis confirms the (E)-configuration of dibrominated oxaphospholenes .

Reactions with Acetylenic Ketones

Lithiated phosphinophosphonates react with acetylenic ketones to form oxaphospholes or bisphospholes , depending on substituent effects :

  • Silyl-substituted ketones : Yield cumulene-decorated oxaphospholes via a 1,3-shift mechanism involving pentacoordinated silicon intermediates.

  • Aryl-substituted ketones : Favor bisphosphole formation through a carbene intermediate , supported by DFT calculations showing high transition state energies for phenyl groups .

Substituent effects :

Substituent TypeResulting ProductMechanistic Pathway
Silyl groupsCumulene-decorated oxaphospholes1,3-shift through pentacoordinated Si
Aryl groupsBisphospholesCarbene intermediate formation

Mechanistic Insights and Computational Studies

DFT calculations reveal thermodynamic and kinetic controls in product formation:

  • Cumulene formation : Exothermic pathways for silyl substrates, driven by smooth potential energy surfaces .

  • Bisphosphole formation : Kinetically favored for aryl groups due to high-energy transition states in alternative pathways .

Mechanistic pathways :

Mechanistic PathwayKey FeaturesComputational Support
Cumulene formation1,3-shift, silyl substituentsSmooth potential energy surface
Bisphosphole formationCarbene intermediate, aryl substituentsHigh TS for phenyl groups

Scientific Research Applications

While the search results do not directly focus on the applications of "1,2-Oxaphosphole," they do provide some information regarding related compounds and their uses.

This compound Derivatives

  • Organophosphorus Compounds Benzo[d][1,2]oxaphosphole 2-oxides are cyclic organophosphorus compounds that can be used as precursors of stabilized carbon-centered .
  • Bioactive molecules Phostams, phostones, and phostines are a series of 1,2-azaphosphaheterocycle and 1,2-oxaphosphaheterocycle 2-oxide derivatives .

P-Chiral Phosphine Ligands

  • Asymmetric Synthesis P-chiral phosphine ligands, which possess chiral centers at the phosphorus atoms, have applications in catalytic asymmetric synthesis .
  • Hydrogenation P-chiral phosphine ligands have been used in the hydrogenation of methyl ( Z)-α-acetamidocinnamate (MAC) .
  • Enantioinduction Certain P-chiral phosphine ligands exhibit high enantioinduction abilities in Rh- and Ru-catalyzed asymmetric hydrogenations .

Polyphenol-Containing Nanoparticles

  • Biomedical Applications Polyphenol-containing nanoparticles have shown promise in bioimaging, therapeutic delivery, and the preparation, stabilization, and modification of multifunctional nanoassemblies for biomedical applications .
  • Antioxidation and Anticancer Activity Polyphenol-containing nanoparticles have attracted research attention due to their antioxidation and anticancer activity .
  • Metal-Polyphenol Networks Metal-polyphenol networks, formed by the coordination interactions between polyphenols and metal ions, have been used to prepare polyphenol-containing nanoparticles for surface modification, bioimaging, drug delivery, and disease treatments .
  • Health Benefits Polyphenols, found in natural plants, have shown beneficial effects on human health. Cocoa polyphenols, mainly flavanols, can modify risk factors for chronic human conditions, such as unresolved inflammation, high blood pressure, dyslipidemia, insulin resistance, and other oxidative stress-related conditions .

Iron Nanoparticles (FeNPs)

  • Applications Iron nanoparticles (FeNPs) have several potential applications, including their use as catalysts, drug delivery systems, sensors, energy storage and conversion, photovoltaic and solar cells, water purification, and environmental remediation .
  • Medical uses FeNPs can also be used in magnetic resonance imaging (MRI) as contrast agents to improve the visibility of tissues and organs and to deliver drugs to specific locations within the body, such as cancer cells .

Table of Nanoparticle Characteristics

NPOptimum sizeShape/StructureSpecific surface areaAspect ratioOptical propertiesToxicologySolubility
FeNPs1–100 nmSpheres, rods14.42 m2/gPoorly conductive, can be made transparent or translucentLow toxicityInsoluble in water and inorganic solutions

Comparison with Similar Compounds

1,2-Oxaphosphetanes

Structure : Four-membered heterocycles with pentacoordinated phosphorus.
Synthesis : Prepared via reactions between hexaphenylcarbodiphosphorane and hexafluoroacetone .
Key Differences :

  • Smaller ring size leads to higher ring strain, enhancing reactivity as intermediates in Wittig reactions.
  • Limited thermal stability compared to five-membered 1,2-oxaphospholes .

1,2-Oxaphospholane 2-Oxides

Structure : Saturated five-membered rings with a P=O group.
Synthesis : Intramolecular Heck cyclization of buta-1,3-dienylphosphonates yields 1,2-oxaphospholanes .
Key Differences :

  • Saturation reduces aromaticity, making them less reactive in electrophilic substitutions but more stable under acidic conditions .
  • Derivatives like 2-ethoxy-1,2-oxaphospholane 2-oxide (CAS 1193-39-1) are used in stereochemical studies of macrolide synthesis .

Benzo[d][1,2]Oxaphosphole 2-Oxides

Structure : Benzene-fused 1,2-oxaphospholes with extended π-conjugation.
Synthesis : Palladium-catalyzed oxidative cyclization of allenyl phosphonic acids .
Key Differences :

  • Aromatic fusion enhances thermal stability and electronic delocalization.
  • Applications include precursors for stabilized carbon-centered radicals in polymer chemistry .

Halogenated Derivatives

Examples :

  • 4-Chloro-2,5-dihydro[1,2]oxaphosphole 2-oxide (CAS 97453-30-0): Synthesized via CuX₂-mediated halolactonization .
  • 2,4-Dichloro-2,5-dihydro-1,2-oxaphosphole 2-oxide (C₃H₃O₂PCl₂, MW 172.94) .
    Key Differences :
  • Halogens increase electrophilicity, enabling nucleophilic substitutions.
  • Potential use in agrochemicals due to enhanced bioactivity .

Alkyl-Substituted Derivatives

Example : 3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphosphole (CAS 62179-27-5, C₉H₁₇O₂P, MW 188.20) .
Key Differences :

  • Alkyl groups improve lipophilicity, enhancing membrane permeability in biological systems.
  • Used in toxicological studies of organophosphorus compounds .

Data Tables

Table 2: Molecular Properties

Compound (CAS) Molecular Formula Molecular Weight Key Properties
1,2-Oxaphosphole-2-oxide C₃H₃O₂PCl₂ 172.94 High electrophilicity
2-Ethoxy-1,2-oxaphospholane C₅H₁₁O₂P 134.11 Stereochemical control agent
3,3,5-Trimethyl derivative C₉H₁₇O₂P 188.20 Enhanced lipophilicity

Q & A

Q. How should researchers structure a lab report to highlight this compound findings effectively?

  • Methodological Answer : Follow the Science Writing Guide:
  • Abstract : Summarize key results (e.g., "CuBr₂-mediated synthesis achieved 85% yield").
  • Discussion : Contrast with prior work (e.g., "Our Pd-catalyzed method reduces side products vs. Li et al. (2020)").
  • Figures : Include annotated chromatograms (HPLC) and crystal structures (ORTEP diagrams) .

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